1H-1,2,4-Triazole-1-butanamine
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Description
1H-1,2,4-Triazole is a type of triazole that consists of a five-membered ring with two carbon atoms and three nitrogen atoms . It is a white solid with a molecular weight of 69.0653 . The IUPAC Standard InChI for 1H-1,2,4-Triazole is InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H, (H,3,4,5) .
Synthesis Analysis
1H-1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1H-1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1H-1,2,4-triazole-3(5)-thiol .
Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole is planar . The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .
Chemical Reactions Analysis
1H-1,2,4-Triazole derivatives have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
Physical And Chemical Properties Analysis
1H-1,2,4-Triazole is a white powder solid with a melting point of 119–121°C, a boiling point of 260°C, a density of 1.13 g/cm3, and is highly soluble in water . It is also soluble in alcohol, propanol, isopropanol, methyl acetate, and ethyl acetate .
Safety And Hazards
Future Directions
1H-1,2,4-Triazole and its derivatives find use in a wide variety of applications . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp . These results indicated that these might be potent SL biosynthesis inhibitors and provide a unique scaffold for the development of new SL biosynthesis inhibitors .
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGUMQCGJDHHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402621 |
Source
|
Record name | 1H-1,2,4-Triazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-1-butanamine | |
CAS RN |
100468-21-1 |
Source
|
Record name | 1H-1,2,4-Triazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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